![molecular formula C10H21N3 B13170149 (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is a chemical compound with the molecular formula C10H21N3. It features a spirocyclic structure, which includes both azetidine and pyrrolidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,6-Diazaspiro[34]octan-2-yl}ethyl)dimethylamine typically involves the reaction of 2,6-diazaspiro[3The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound has been explored for its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential bacterial enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound, which lacks the ethyl and dimethylamine groups.
N,N-Dimethyl-2-(2,6-diazaspiro[3.4]octan-2-yl)ethanamine: A closely related compound with similar structural features.
Uniqueness
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is unique due to its spirocyclic structure combined with the presence of both secondary and tertiary amine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2-(2,7-diazaspiro[3.4]octan-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H21N3/c1-12(2)5-6-13-8-10(9-13)3-4-11-7-10/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
LANVFFOYMHSPIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CC2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


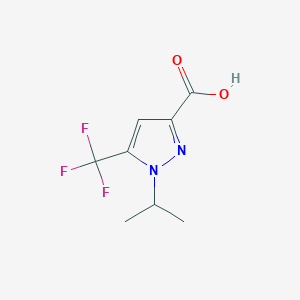
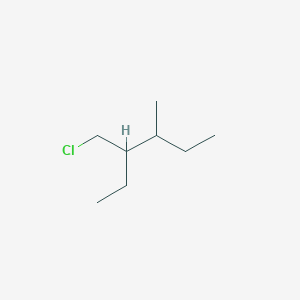
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
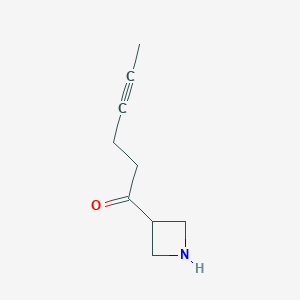


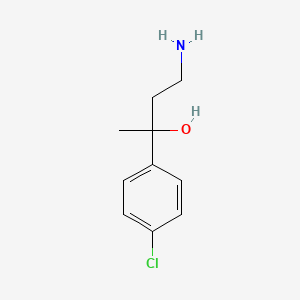
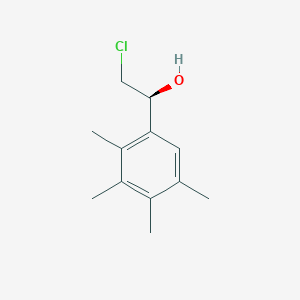
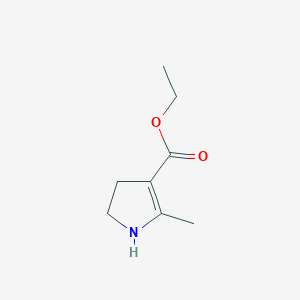
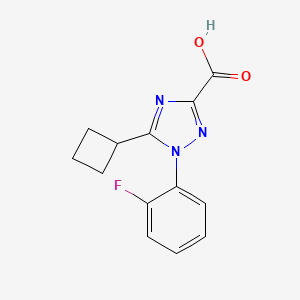


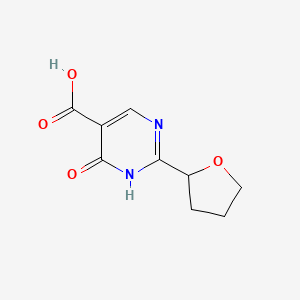
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
